Cas no 897759-38-5 (N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide)

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, N-(4,7-dimethoxy-2-benzothiazolyl)-4-methyl-
- N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide
-
- インチ: 1S/C17H16N2O3S/c1-10-4-6-11(7-5-10)16(20)19-17-18-14-12(21-2)8-9-13(22-3)15(14)23-17/h4-9H,1-3H3,(H,18,19,20)
- InChIKey: BLWIWCUFEICCBA-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2=C(OC)C=CC(OC)=C2S1)(=O)C1=CC=C(C)C=C1
じっけんとくせい
- 密度みつど: 1.316±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 9.28±0.70(Predicted)
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1813-0032-3mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1813-0032-25mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1813-0032-100mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1813-0032-20μmol |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1813-0032-40mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1813-0032-10μmol |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1813-0032-50mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1813-0032-2mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1813-0032-4mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1813-0032-10mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |
897759-38-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide 関連文献
-
1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamideに関する追加情報
N-(4,7-Dimethoxy-1,3-Benzothiazol-2-yl)-4-methylbenzamide: A Comprehensive Overview
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide, also known by its CAS registry number 897759-38-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a benzothiazole ring system substituted with methoxy groups at positions 4 and 7, and a benzamide group attached at position 2. The presence of these substituents plays a crucial role in determining the compound's physicochemical properties and biological functions.
The synthesis of N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. The benzothiazole core is often synthesized via cyclization reactions, where appropriate starting materials such as o-aminothiophenol derivatives undergo condensation with carbonyl compounds. Subsequent substitution reactions are employed to introduce the methoxy groups at positions 4 and 7. Finally, the benzamide group is introduced through amide bond formation using appropriate coupling reagents. This multi-step synthesis highlights the complexity and precision required in the preparation of such compounds.
Recent studies have focused on the biological activities of N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide. Research has demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties. These findings are particularly relevant in the context of chronic inflammatory diseases and oxidative stress-related disorders. Additionally, preliminary in vitro studies suggest that this compound may possess cytotoxic activity against certain cancer cell lines, making it a promising candidate for further exploration in oncology research.
The methoxy substituents on the benzothiazole ring are known to enhance the compound's solubility and stability, which are critical factors for its potential use as a pharmaceutical agent. Furthermore, the presence of these groups may also influence the compound's ability to interact with cellular targets such as enzymes or receptors. Recent computational studies have utilized molecular docking techniques to predict the binding modes of this compound with various protein targets, providing valuable insights into its mechanism of action.
In terms of applications, N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide has shown promise in several therapeutic areas. Its anti-inflammatory properties make it a potential candidate for treating conditions such as arthritis and neuroinflammation. Moreover, its antioxidant activity suggests potential applications in combating age-related diseases and conditions associated with oxidative stress. The compound's cytotoxic activity against cancer cells also raises interesting possibilities for its use in anticancer therapy.
Recent advancements in drug delivery systems have further expanded the potential applications of this compound. Researchers have explored the use of nanotechnology-based delivery systems to enhance its bioavailability and targeting efficiency. These innovations could significantly improve the therapeutic efficacy of this compound while minimizing potential side effects.
In conclusion, N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide (CAS No: 897759-38-5) is a versatile compound with a wide range of biological activities and potential therapeutic applications. Its unique structure and functional groups contribute to its diverse properties, making it an attractive target for further research and development in the field of medicinal chemistry.
897759-38-5 (N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide) 関連製品
- 37545-39-4(5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol)
- 90033-61-7(methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate)
- 1692184-70-5(Quinoline, 4,6-dichloro-8-iodo-3-nitro-)
- 1443345-41-2(2-[(5-bromo-2-methoxyphenoxy)methyl]-1,3-dioxolane)
- 112047-91-3(p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside)
- 622360-64-9((2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate)
- 2172278-29-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid)
- 2059935-22-5(3-(2,4-dimethylcyclohexyl)aniline)
- 2228499-28-1((5-bromo-2,3-dimethoxyphenyl)methylhydrazine)
- 1368626-05-4(1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid)




